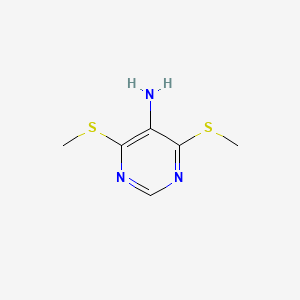

4,6-Bis(methylthio)-5-aminopyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

6311-79-1 |

|---|---|

Molecular Formula |

C6H9N3S2 |

Molecular Weight |

187.3 g/mol |

IUPAC Name |

4,6-bis(methylsulfanyl)pyrimidin-5-amine |

InChI |

InChI=1S/C6H9N3S2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 |

InChI Key |

QEIFJODKTBVZGP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=NC=N1)SC)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Bis Methylthio 5 Aminopyrimidine and Its Advanced Precursors/derivatives

Classical and Conventional Synthetic Routes to the Pyrimidine (B1678525) Core

Traditional methods for the synthesis of the pyrimidine nucleus often involve the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. These routes, while established, can sometimes be lengthy and may require harsh reaction conditions.

Multi-Step Synthesis Strategies from Diverse Starting Materials

The classical approach to synthesizing polysubstituted pyrimidines like 4,6-Bis(methylthio)-5-aminopyrimidine often begins with acyclic precursors that are sequentially functionalized and then cyclized. A common strategy involves the use of malonic acid derivatives as the three-carbon building block.

For instance, a multi-step synthesis can be envisioned starting from diethyl malonate. A plausible synthetic pathway involves the following key transformations:

Nitration: Diethyl malonate can be nitrated to introduce the precursor to the 5-amino group.

Cyclization: The resulting nitro-diethyl malonate can then be cyclized with a sulfur-containing guanidine or thiourea derivative to form the pyrimidine ring with thio-substituents at the 4- and 6-positions.

Methylation: The thio groups can then be methylated using an appropriate methylating agent.

Reduction: Finally, the nitro group at the 5-position is reduced to the desired amino group.

A similar multi-step synthesis has been reported for a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, which starts from diethyl malonate and proceeds through nitration, cyclization with thiourea, methylation, and finally chlorination google.com. The nitro group in this intermediate could then be reduced to an amino group to yield a 5-aminopyrimidine derivative chemicalbook.com.

Another classical route involves the condensation of monosubstituted malonic acid diesters with guanidine to form 5-substituted 2-amino-4,6-dihydroxypyrimidines nih.govnih.gov. These dihydroxypyrimidines can then be converted to the corresponding dichloropyrimidines, which serve as versatile intermediates for introducing various substituents at the 4- and 6-positions via nucleophilic substitution reactions nih.govnih.gov. For the target compound, this would involve a subsequent reaction with a methylthiolate source.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of classical pyrimidine syntheses is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and achieving the desired regioselectivity.

Key factors that are often optimized include:

Base: The choice of base is critical in condensation reactions for forming the pyrimidine ring. Strong bases like sodium ethoxide are commonly used to facilitate the deprotonation of the active methylene (B1212753) compound nih.gov.

Solvent: The solvent can significantly influence reaction rates and yields. While traditional syntheses often employ organic solvents, there is a growing trend towards using more environmentally benign solvents.

Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts. Microwave irradiation has been shown to accelerate pyrimidine synthesis, often leading to higher yields in shorter reaction times compared to conventional heating nanobioletters.comsemanticscholar.org.

Catalyst: In some cases, catalysts are employed to enhance the reaction rate and selectivity. For example, in the synthesis of 4,6-disubstituted pyrimidines, catalysts can be used to promote the initial condensation step or subsequent functionalization reactions researchgate.net.

The following table summarizes the effect of different reaction conditions on the yield of a model pyrimidine synthesis.

| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |

| Catalyst | None | Lewis Acid | Brønsted Acid | Varies | mdpi.com |

| Solvent | Toluene (B28343) | Ethanol | Water | Varies | semanticscholar.org |

| Temperature | Reflux | 80°C | Microwave | Varies | nanobioletters.com |

| Reaction Time | 12 h | 6 h | 15 min | Varies | nanobioletters.com |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of pyrimidine derivatives. These modern approaches often incorporate principles of green chemistry, utilize advanced catalytic systems, and employ multicomponent reactions to streamline the synthetic process.

Green Chemistry Principles in the Synthesis of Functionalized Pyrimidines

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes rasayanjournal.co.in. In the context of pyrimidine synthesis, this has led to the development of several environmentally benign methodologies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In pyrimidine synthesis, it has been shown to significantly reduce reaction times and improve yields, often with the added benefit of minimizing side reactions nanobioletters.comsemanticscholar.org.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify product purification. Solvent-free syntheses of pyrimidine derivatives have been successfully demonstrated, often in combination with microwave irradiation or the use of solid-supported catalysts nih.govmdpi.com.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water or ethanol is preferred over hazardous organic solvents semanticscholar.org.

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a key principle of green chemistry. Catalytic approaches can improve reaction efficiency and reduce the need for stoichiometric reagents mdpi.comrasayanjournal.co.in.

Metal-Catalyzed and Organocatalytic Synthetic Strategies

Modern catalysis offers powerful tools for the synthesis of complex molecules like this compound. Both metal-based and organic catalysts have been employed to facilitate key bond-forming reactions.

Metal-Catalyzed Reactions: Transition metals, particularly palladium, have been widely used in cross-coupling reactions to form C-C and C-S bonds in pyrimidine synthesis nih.govacs.orgnih.gov. For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction between a 4,6-dihalopyrimidine and a methylthiol source could be a viable strategy. Iridium-catalyzed multicomponent reactions have also been developed for the regioselective synthesis of highly substituted pyrimidines from alcohols and amidines nih.gov. A review of transition-metal catalyzed synthesis of pyrimidines highlights the growing importance of these methods nih.gov.

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable alternative to metal-based catalysis. Organocatalysts have been used to promote the synthesis of functionalized pyrimidines and related heterocycles through various activation modes nih.govacs.org. For example, an organocatalyst could be employed to facilitate the initial condensation step in a multicomponent reaction leading to the pyrimidine core.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient and atom-economical. MCRs are well-suited for the synthesis of diverse libraries of compounds and align with the principles of green chemistry rasayanjournal.co.innih.gov.

Several MCRs have been developed for the synthesis of pyrimidine derivatives mdpi.comrsc.orgorganic-chemistry.org. A potential MCR for the synthesis of the this compound scaffold could involve the one-pot reaction of a β-dicarbonyl compound (or a synthetic equivalent), an amidine source, and a source of the 5-amino group and the two methylthio groups. For instance, a three-component reaction of a 1,3-dicarbonyl compound, an S-methylisothiourea, and a nitrogen-containing component could potentially assemble the desired pyrimidine ring in a single step. The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, demonstrates the power of this approach in constructing the pyrimidine core rsc.org. Iridium-catalyzed MCRs have also been shown to be effective for the regioselective synthesis of pyrimidines nih.gov.

Regiospecificity and Stereochemical Control in the Synthesis of this compound Derivatives

Regiospecificity in the synthesis of polysubstituted pyrimidines is crucial for defining their ultimate chemical structure and biological function. The synthesis of derivatives of this compound often starts from a pre-functionalized pyrimidine core, such as thiobarbituric acid or 4,6-dihydroxypyrimidine. The inherent reactivity of the pyrimidine ring dictates the position of subsequent substitutions.

The C5 position of the pyrimidine ring is generally more susceptible to electrophilic substitution compared to other positions, which are electron-deficient. wikipedia.org However, the synthesis of the target compound often involves nucleophilic substitution reactions on a pre-chlorinated pyrimidine scaffold. For instance, starting from 2,4,5,6-tetrachloropyrimidine, the chlorine atoms at the 4- and 6-positions are highly reactive towards nucleophiles. This reactivity can be exploited for the regioselective introduction of methylthio groups.

The general approach involves the stepwise substitution of chlorine atoms. The reaction of a dichlorinated precursor, such as 4,6-dichloro-5-aminopyrimidine, with sodium thiomethoxide allows for the introduction of the methylthio groups at the 4- and 6-positions. The control of stoichiometry and reaction conditions is paramount to prevent side reactions and ensure that substitution occurs specifically at the desired positions.

In the synthesis of more complex derivatives, stereochemical control becomes a significant consideration, particularly when chiral centers are introduced into substituents attached to the pyrimidine ring. While the core pyrimidine ring is planar and achiral, the functionalization of its substituents can lead to stereoisomers. For example, if a substituent attached to the 5-amino group contains a chiral center, methods such as asymmetric synthesis or chiral chromatography are required to isolate the desired stereoisomer. The development of stereoselective synthetic routes often involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction.

Several synthetic strategies for pyrimidine derivatives emphasize regioselective outcomes. One common method is the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org The choice of the starting materials directly determines the substitution pattern on the resulting pyrimidine ring. For instance, using a substituted amidine allows for the introduction of a specific group at the 2-position. wikipedia.org

The following table summarizes key reactions demonstrating regiocontrol in pyrimidine synthesis, which are foundational principles applicable to the synthesis of this compound derivatives.

| Starting Material(s) | Reagent(s) | Product | Key Aspect of Regiocontrol |

| Thiobarbituric Acid | POCl₃, then NaSCH₃ | 4,6-Dichloro-2-(methylthio)pyrimidine intermediate | Sequential chlorination and nucleophilic substitution directs groups to C4, C6. arkat-usa.org |

| Diethyl Malonate, Thiourea | Sodium Ethoxide, then Dimethyl Sulfate, then POCl₃ | 4,6-Dichloro-2-methylthio-5-nitropyrimidine intermediate | Cyclization establishes the core; subsequent directed nitration, methylation, and chlorination. google.com |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amines, Triethylamine | N4,N6-disubstituted-2-aminopyrimidine-4,6-diamine | The inherent reactivity of C4 and C6 chloro groups allows for selective nucleophilic substitution. mdpi.com |

Scale-Up and Process Chemistry Considerations for Efficient Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a thorough evaluation of process chemistry to ensure safety, efficiency, and economic viability. Key considerations include the cost and availability of raw materials, reaction conditions, process safety, and waste management.

A common industrial route to similar aminopyrimidines involves multi-step synthesis starting from readily available and inexpensive materials like diethyl malonate. google.com For example, a synthetic pathway to a related compound, 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, involves the nitration of diethyl malonate, cyclization with thiourea, alkylation, chlorination, and finally, reduction of the nitro group. google.com

Key Process Chemistry Considerations:

Raw Material Sourcing: The starting materials must be cheap and readily available in large quantities. Industrial N,N-dimethylformamide (DMF) and phosphorus trichloride are examples of low-cost industrial raw materials used in the synthesis of pyrimidine precursors. google.com

Reaction Conditions: For industrial-scale production, reactions should ideally be conducted under mild conditions (moderate temperature and pressure) to reduce energy costs and minimize the need for specialized equipment. google.com Solvent selection is also critical; using water or easily recoverable organic solvents is preferred. google.com For instance, the reduction of a nitro group can be achieved using sodium dithionite in a mixed solvent of water and an organic solvent like tetrahydrofuran, which offers mild conditions and high yield. google.com

Catalyst Selection: The use of expensive catalysts, such as platinum on carbon, is often avoided in large-scale synthesis due to high cost. patsnap.com Alternative, more cost-effective catalysts or catalyst-free methods are preferred. For chlorination steps, phosphorus oxychloride is a common reagent, and the addition of a catalyst like N,N-dimethylaniline can improve reaction rates and yields. google.com

Process Safety and Waste Management: The use of hazardous reagents like nitric acid for nitration generates significant amounts of acidic wastewater, posing environmental and equipment corrosion challenges. patsnap.com Developing synthetic routes that avoid such reagents is a key goal of green process chemistry. The flammability of reagents like Raney nickel also presents safety concerns for industrial production. patsnap.com

Purification and Isolation: Purification methods must be scalable. Column chromatography is generally not suitable for large-scale production. patsnap.com Crystallization, filtration, and distillation are preferred methods for isolating and purifying intermediates and the final product in an industrial setting. google.comresearchgate.net The intermediates should ideally be solids that can be easily isolated by filtration. researchgate.net

The following table outlines typical process parameters and challenges in scaling up the synthesis of related aminopyrimidine compounds.

| Process Step | Laboratory Method | Scale-Up Consideration | Rationale for Change |

| Nitration | Nitric Acid | Alternative nitrating agents | Reduce corrosive acid waste and improve safety. patsnap.com |

| Reduction | Catalytic Hydrogenation (e.g., Pt/C) | Chemical Reduction (e.g., Sodium Dithionite) | Avoid expensive and potentially pyrophoric catalysts; simplify the process. google.compatsnap.com |

| Purification | Column Chromatography | Crystallization / Filtration | Chromatography is not cost-effective or efficient for large quantities. patsnap.com |

| Chlorination | POCl₃ | POCl₃ with catalyst (e.g., N,N-dimethylaniline) | Improve reaction kinetics and yield on a large scale. google.com |

By optimizing these parameters, an efficient, safe, and cost-effective industrial process for the production of this compound can be developed.

Chemical Transformations and Derivatization Strategies of 4,6 Bis Methylthio 5 Aminopyrimidine

Reactions Involving the Amino Group (–NH2) at Position 5

The amino group at the C5 position of the pyrimidine (B1678525) ring is a key site for functionalization, enabling the introduction of various substituents and the construction of fused ring systems.

Acylation, Sulfonylation, and Other Functionalization Reactions

The nucleophilic nature of the 5-amino group readily allows for acylation and sulfonylation reactions. These transformations are fundamental in modifying the electronic properties and steric environment of the pyrimidine core.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. For instance, treatment of 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine with benzoyl chloride can yield the corresponding 6-benzoylamino derivative. researchgate.net While this example is on a related substituted pyrimidine, the reactivity is transferable.

Sulfonylation: Similarly, sulfonylation can be achieved using sulfonyl chlorides. For example, the reaction of 2-amino-4,6-disubstituted pyrimidines with benzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of pyridine (B92270) as an acid binder yields the corresponding sulfonamides. researchgate.net These reactions are crucial for the synthesis of compounds with potential biological activities. The general scheme for these reactions is presented below.

| Reagent | Product | Reaction Type |

| Acyl Halide (e.g., R-COCl) | N-(4,6-bis(methylthio)pyrimidin-5-yl)amide | Acylation |

| Sulfonyl Halide (e.g., R-SO2Cl) | N-(4,6-bis(methylthio)pyrimidin-5-yl)sulfonamide | Sulfonylation |

Alkylation and Arylation at the Nitrogen Center

Direct alkylation or arylation of the 5-amino group can be challenging due to the potential for reaction at the ring nitrogen atoms. However, under specific conditions, N-functionalization can be achieved. While direct examples on 4,6-bis(methylthio)-5-aminopyrimidine are not prevalent in the provided search results, the general reactivity of aminopyrimidines suggests that these reactions are feasible. For instance, copper-catalyzed N-arylation of imidazoles using 2-aminopyrimidine-4,6-diol as a ligand has been demonstrated, indicating the potential for similar transformations on aminopyrimidines themselves. nih.govresearchgate.net

Condensation and Cyclization Reactions to Form Fused Heterocycles

The 5-amino group, often in concert with an adjacent substituent, is a pivotal functional group for the construction of fused heterocyclic systems. These reactions significantly expand the chemical space accessible from this compound.

Condensation of 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine with formamide (B127407) or acetamide (B32628) acetals, followed by cyclization, leads to the formation of substituted 8H-pyrido[2,3-d]pyrimidin-5-ones. researchgate.netresearchgate.net This demonstrates the utility of the amino group in annulation reactions to form new rings.

Furthermore, the cyclization of 4-hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile, a derivative of the title compound, with acetylacetone (B45752) results in the formation of a novel pyrimidopyrazolopyrimidine system. researchgate.net These examples underscore the importance of the 5-amino group (or its derivatives like hydrazinyl) in synthesizing complex, multi-ring structures. The general principle involves the reaction of the amino group with a bifunctional electrophile to construct a new heterocyclic ring fused to the pyrimidine core.

| Reactant 1 | Reactant 2 | Fused Heterocycle Product |

| 5-Acetyl-6-aminopyrimidine derivative | Formamide acetal | Pyrido[2,3-d]pyrimidine |

| 4-Hydrazinylpyrimidine derivative | Acetylacetone | Pyrimidopyrazolopyrimidine |

Reactions Involving the Methylthio Groups (–SCH3) at Positions 4 and 6

The methylthio groups at the C4 and C6 positions are excellent leaving groups and can also be chemically transformed, providing another avenue for derivatization.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atoms of the methylthio groups are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives are particularly activated towards nucleophilic substitution. Oxidation of a methylthio moiety to the corresponding sulfone can be achieved using oxidizing agents like m-chloroperbenzoic acid (mCPBA). researchgate.net The resulting methylsulfonyl group is a much better leaving group than the methylthio group, facilitating subsequent displacement reactions. For instance, the oxidation of 1,3-dimethyl-5-bis-(thiomethyl)methylenebarbituric acid with mCPBA yields the corresponding bis(methylsulfonyl)methyl derivative. nih.gov

| Starting Material | Oxidizing Agent | Product |

| 4,6-Bis(methylthio)pyrimidine | mCPBA (1 equiv. per SCH3) | 4,6-Bis(methylsulfinyl)pyrimidine |

| 4,6-Bis(methylthio)pyrimidine | mCPBA (2 equiv. per SCH3) | 4,6-Bis(methylsulfonyl)pyrimidine |

Nucleophilic Displacement Reactions of Thioether Moieties

The methylthio groups at the C4 and C6 positions of the pyrimidine ring are prone to nucleophilic aromatic substitution (SNA r). This reactivity allows for the introduction of a wide variety of substituents at these positions. The lability of the methylthio group is a known characteristic of such systems. rsc.org

A range of nucleophiles, including amines, phenols, and compounds containing active methylene (B1212753) groups, can displace the methylthio group. ijcrcps.com For example, in related pyrimidine systems, the methylthio group can be displaced by amines to form the corresponding amino-substituted pyrimidines. The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines and secondary aliphatic amines results in the selective displacement of the chloride, while deprotonated anilines can displace the sulfone group, highlighting the tunable reactivity of these systems. researchgate.net The enhanced leaving group ability of the methylsulfonyl group compared to the methylthio group is a key principle in the sequential functionalization of these positions. researchgate.net

| Nucleophile | Product of Displacement |

| Amines (R-NH2) | 4,6-Diaminopyrimidine derivatives |

| Phenols (Ar-OH) | 4,6-Diaryloxypyrimidine derivatives |

| Thiols (R-SH) | 4,6-Dithioetherpyrimidine derivatives |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at Thioether Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, the thioether groups of this compound present a unique opportunity for such transformations.

Although direct Suzuki or Heck reactions at the methylthio positions of this compound have not been extensively reported, related palladium-catalyzed cross-coupling reactions on other heterocyclic systems containing thioether groups suggest the feasibility of this approach. One such example is the Liebeskind-Srogl cross-coupling, which allows for the coupling of thioethers with boronic acids under palladium catalysis, often with the assistance of a copper(I) carboxylate as a co-catalyst. This reaction proceeds via the activation of the C–S bond and could potentially be applied to this compound to introduce aryl or vinyl substituents at the 4- and 6-positions.

Another relevant transformation is the desulfitative cross-coupling reaction, where a methylthio group is displaced by an aryl or other organic group. This type of reaction has been observed in complex heterocyclic systems under palladium/copper catalysis. The success of such a reaction on this compound would likely depend on the specific catalyst system and reaction conditions employed.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on thioether-containing heterocycles, which could serve as a starting point for the investigation of similar reactions on this compound.

| Reaction Type | Catalyst System | Coupling Partner | General Conditions | Potential Product |

| Liebeskind-Srogl | Pd(PPh₃)₄, CuTC | Aryl boronic acid | Microwave, 100 °C | 4,6-Diaryl-5-aminopyrimidine |

| Desulfitative | PdCl₂(dppf), Cu(I) salt | Aryl boronic acid | High temperature | 4-Aryl-6-(methylthio)-5-aminopyrimidine |

It is important to note that the direct palladium-catalyzed cross-coupling of thioethers is generally more challenging than that of the corresponding halides due to the stronger C–S bond and the potential for catalyst poisoning by sulfur-containing compounds. Therefore, the development of efficient protocols for the Suzuki or Heck reactions at the thioether positions of this compound would represent a significant advancement in the derivatization of this scaffold.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring System

The pyrimidine ring in this compound is electron-rich due to the presence of the amino and two methylthio groups, which are all electron-donating. This electronic character influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The amino group at the 5-position and the methylthio groups at the 4- and 6-positions are activating and ortho-, para-directing. In the case of this compound, the only available position for substitution on the pyrimidine ring is the 2-position. The concerted activating effect of the three electron-donating groups should render the 2-position susceptible to electrophilic attack. Potential electrophilic substitution reactions could include nitration, halogenation, or Friedel-Crafts type reactions, although the specific conditions would need to be carefully optimized to avoid side reactions.

Nucleophilic Aromatic Substitution: The methylthio groups at the 4- and 6-positions can potentially act as leaving groups in nucleophilic aromatic substitution reactions, particularly if the pyrimidine ring is activated by an electron-withdrawing group or if a strong nucleophile is employed. However, in the absence of such activation, the displacement of the methylthio groups is generally difficult. Oxidation of the thioether to a sulfoxide (B87167) or sulfone would significantly enhance its leaving group ability, thereby facilitating nucleophilic substitution.

The following table outlines the expected reactivity of the pyrimidine ring in this compound towards aromatic substitution.

| Reaction Type | Position | Directing/Activating Groups | Expected Reactivity | Potential Reagents |

| Electrophilic Substitution | C2 | 5-NH₂, 4,6-SMe | Activated | HNO₃/H₂SO₄, Br₂, NBS |

| Nucleophilic Substitution | C4, C6 | 5-NH₂ (donating) | Deactivated | Strong nucleophiles, requires oxidation of SMe |

Development of Novel Functionalized Derivatives and Analogs

The versatile functional handles on this compound make it an attractive scaffold for the development of more complex molecules, such as heterodimers, oligomers, and derivatives bearing chemical tags or linkers.

The amino group at the 5-position provides a convenient point for the attachment of other molecular entities to form heterodimers. For example, the amino group can be acylated with a carboxylic acid derivative of another heterocyclic system to form an amide linkage. Alternatively, the amino group can participate in reductive amination with an aldehyde-functionalized molecule.

The synthesis of pyrimidine-based oligomers could be envisioned through a stepwise process involving the functionalization of the pyrimidine ring, for instance, by introducing a reactive group at the 2-position via electrophilic substitution, which can then be used for coupling with another monomer unit.

The introduction of chemical tags and linkers is crucial for various applications, such as in chemical biology and materials science. The 5-amino group of this compound is an ideal site for the attachment of such moieties. For example, biotin (B1667282) can be introduced by acylation with an activated biotin derivative. Fluorescent tags can be attached in a similar manner using fluorescently labeled carboxylic acids or sulfonyl chlorides.

Linkers with varying lengths and functionalities can also be introduced at the 5-amino position to enable further conjugation to other molecules or surfaces. The choice of linker will depend on the specific application and the desired properties of the final conjugate.

The following table provides examples of derivatization strategies for the development of functionalized derivatives of this compound.

| Derivative Type | Functionalization Site | Reaction Type | Example Reagent | Resulting Linkage |

| Heterodimer | 5-NH₂ | Acylation | Activated carboxylic acid | Amide |

| Biotinylated Derivative | 5-NH₂ | Acylation | NHS-Biotin | Amide |

| Fluorescently Labeled | 5-NH₂ | Acylation | Fluorescein isothiocyanate | Thiourea |

| Linker Attachment | 5-NH₂ | Acylation | Boc-aminohexanoic acid | Amide |

Coordination Chemistry and Metal Complex Formation with 4,6 Bis Methylthio 5 Aminopyrimidine

Ligand Properties and Binding Motifs of 4,6-Bis(methylthio)-5-aminopyrimidine

The coordinating ability of a ligand is determined by the presence of atoms with lone pairs of electrons that can be donated to a metal center. In this compound, the pyrimidine (B1678525) ring nitrogens, the exocyclic amino group, and the sulfur atoms of the methylthio groups all possess such lone pairs, making them potential coordination sites.

This compound offers several possibilities for chelation, a process where a single ligand binds to a central metal ion through two or more donor atoms. One common mode of coordination for similar pyrimidine derivatives involves the nitrogen atom of the amino group and one of the adjacent ring nitrogen atoms, forming a stable five-membered chelate ring. nih.govnih.gov This bidentate N,N-chelation is a well-established binding motif in coordination chemistry.

Furthermore, the presence of two methylthio groups introduces the possibility of S-donor coordination. The sulfur atoms can act as soft donor sites, showing a preference for soft metal ions. Depending on the metal ion's size, coordination number, and electronic properties, this compound could potentially act as a bidentate N,S- or S,S-chelating ligand. It could also function as a tridentate N,N,S- or N,S,S-ligand, or even a tetradentate N,N,S,S-ligand, bridging between two metal centers. The flexibility of the methylthio groups allows them to orient themselves to facilitate coordination. Thiosemicarbazones, which also contain nitrogen and sulfur donor atoms, are known to act as chelating agents with transition metals, coordinating through both sulfur and nitrogen atoms. researchgate.net

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netekb.eg The choice of solvent is crucial to dissolve both the ligand and the metal salt and to facilitate the complexation reaction. The resulting complexes can be isolated as crystalline solids and their structures can be determined using various analytical techniques.

Table 1: Expected Geometries and Properties of d-Block Metal Complexes with this compound

| Metal Ion | Typical Coordination Geometry | Potential Properties |

|---|---|---|

| Cu(II) | Square planar, Distorted octahedral | Paramagnetic |

| Zn(II) | Tetrahedral, Octahedral | Diamagnetic, Luminescent |

| Ni(II) | Square planar, Octahedral | Paramagnetic |

| Co(II) | Tetrahedral, Octahedral | Paramagnetic |

| Fe(II/III) | Octahedral | Paramagnetic |

| Pd(II) | Square planar | Diamagnetic |

The ability of this compound to act as a bridging ligand, coordinating to multiple metal centers simultaneously, makes it a promising candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. researchgate.netnih.gov The pyrimidine core of the ligand can provide rigidity, while the multiple donor sites allow for the formation of extended one-, two-, or three-dimensional networks. mdpi.com The synthesis of such materials often involves solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net The resulting MOFs could exhibit interesting properties such as porosity, which could be exploited for applications in gas storage, separation, and catalysis. The presence of both nitrogen and sulfur donor atoms in the ligand could lead to the formation of MOFs with unique topologies and functionalities. hzdr.de

Electronic Structure and Magnetic Properties of Resulting Metal Complexes

The electronic structure and magnetic properties of the metal complexes of this compound are determined by the nature of the metal ion and the ligand field created by the coordinating atoms. Techniques such as UV-Vis spectroscopy can be used to probe the electronic transitions within the complex, providing insights into the d-orbital splitting and the geometry of the coordination sphere. ekb.eg

The magnetic properties of the complexes depend on the number of unpaired electrons on the metal ion. researchgate.net Complexes with unpaired electrons will be paramagnetic, while those with all paired electrons will be diamagnetic. mdpi.com Magnetic susceptibility measurements can be used to determine the effective magnetic moment of the complex, which can help in assigning the oxidation state and spin state of the metal ion. mdpi.comnih.gov For example, a Cu(II) complex with one unpaired electron would be expected to have a magnetic moment of around 1.73 B.M. mdpi.com The nature of the ligand can influence the spin state of the metal ion. A strong field ligand can cause pairing of electrons, leading to a low-spin complex, while a weak field ligand will result in a high-spin complex. The combination of nitrogen and sulfur donor atoms in this compound would create a specific ligand field that influences the electronic and magnetic properties of the resulting complexes. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper |

| Zinc |

| Nickel |

| Cobalt |

| Iron |

| Palladium |

Catalytic Activity of Metal Complexes Derived from this compound

The catalytic potential of metal complexes is intrinsically linked to the electronic and steric properties of the coordinating ligands. In the case of this compound, the presence of nitrogen donors from the pyrimidine ring and the amino group, as well as sulfur donors from the two methylthio groups, offers multiple coordination sites. This versatility can lead to the formation of stable metal complexes with a variety of transition metals, which could exhibit catalytic activity in a range of chemical transformations.

Potential catalytic applications can be inferred from studies on related compounds. For instance, metal complexes involving aminopyrimidine and aminopyridine ligands have demonstrated catalytic efficacy in several types of reactions.

Oxidation and Reduction Reactions:

The pyrimidine ring system, particularly when functionalized with electron-donating amino groups, can support metal centers in various oxidation states, a key requirement for catalytic oxidation and reduction reactions. Research on iron complexes with pyridine-substituted thiosemicarbazone ligands has shown catalytic activity in the oxidation of thioanisole (B89551) and the cleavage of styrene. rsc.org This suggests that iron complexes of this compound could potentially catalyze similar oxidation reactions.

Furthermore, ruthenium complexes are well-known for their catalytic prowess in oxidation reactions. Studies on ruthenium complexes featuring pyridine (B92270) alkoxide ligands have demonstrated their capability to catalyze water oxidation. researchgate.net Given the structural similarities, ruthenium complexes of this compound might also be investigated for their potential in various oxidative transformations. The sulfur atoms of the methylthio groups could play a role in modulating the electronic properties of the metal center, thereby influencing the catalytic activity. Molybdenum-sulfur complexes, for instance, have been explored as catalysts for hydrogenation reactions. nih.gov

Cross-Coupling and Amination Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The amination of chloro-substituted pyrimidines is a known reaction that can be facilitated by palladium catalysts. For example, the palladium-catalyzed amination of 4-amino-6-chloropyrimidine (B18116) has been successfully demonstrated. mdpi.com This precedent suggests that metal complexes of this compound, particularly with palladium, could be effective catalysts for C-N bond formation reactions. The aminopyrimidine core of the ligand could serve to stabilize the palladium center during the catalytic cycle.

Polymerization Reactions:

Group-IV metal complexes, particularly those with titanium and zirconium, bearing aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net These catalysts are typically activated by a co-catalyst like methylaluminoxane (B55162) (MAO). The aminopyrimidine ligand in this compound could potentially support similar group-IV metal centers for polymerization catalysis. The electronic and steric environment provided by the ligand would be crucial in determining the activity of the catalyst and the properties of the resulting polymer.

Table of Potential Catalytic Applications:

| Catalytic Reaction | Potential Metal Center | Basis for Analogy |

| Oxidation of Sulfides and Alkenes | Iron, Ruthenium | Catalytic activity of Fe-thiosemicarbazone and Ru-pyridine alkoxide complexes. rsc.orgresearchgate.net |

| Hydrogenation | Molybdenum | Activity of molybdenum-sulfur complexes in hydrogenation. nih.gov |

| C-N Cross-Coupling | Palladium | Palladium-catalyzed amination of related chloropyrimidines. mdpi.com |

| Olefin Polymerization | Titanium, Zirconium | Catalytic activity of Group-IV aminopyridinato complexes. researchgate.net |

It is important to emphasize that while these potential catalytic activities are scientifically plausible based on the behavior of structurally related compounds, experimental validation is necessary to confirm the catalytic efficacy of metal complexes derived from this compound. Future research in this area would involve the synthesis and characterization of these complexes, followed by systematic screening in various catalytic reactions to elucidate their true potential.

Computational and Theoretical Investigations of 4,6 Bis Methylthio 5 Aminopyrimidine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. aimspress.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. aimspress.comripublication.com The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron, whereas the LUMO energy relates to the electron affinity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wjarr.comscirp.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.comwjarr.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. scirp.org

For 4,6-Bis(methylthio)-5-aminopyrimidine, the electron-donating amino (-NH₂) and methylthio (-SCH₃) groups are expected to raise the energy of the HOMO, making the molecule a better electron donor. DFT calculations on various pyrimidine (B1678525) derivatives have been used to determine these orbital energies. For instance, a study on potential analgesic pyrimidine derivatives calculated HOMO-LUMO gaps in the range of 3.63 eV to 3.88 eV, indicating high chemical reactivity compared to a reference compound, ibuprofen (B1674241) (6.03 eV). wjarr.com Another DFT study on 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] reported a HOMO-LUMO gap of 3.99 eV. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Pyrimidine Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | B3LYP/6-311++G(d,p) | -5.46 | -1.59 | 3.87 | wjarr.com |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | B3LYP/6-311++G(d,p) | -5.57 | -1.94 | 3.63 | wjarr.com |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | B3LYP/6-311++G(d,p) | -5.48 | -1.60 | 3.88 | wjarr.com |

| 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] | DFT/B3LYP | -5.29 | -1.30 | 3.99 | nih.gov |

Charge Distribution and Electrostatic Potential Mapping (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral or zero potential regions. researchgate.netwolfram.com

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the nitrogen of the amino group due to their lone pairs of electrons. These sites represent the most probable locations for protonation and interaction with electrophiles. The sulfur atoms of the methylthio groups would also contribute to the electron-rich character. Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue), making them potential sites for hydrogen bonding. nih.gov Such analyses have been performed on numerous pyrimidine derivatives to understand their interaction modes. For example, in a study of diaminopyrimidine sulfonate derivatives, MEP analysis helped identify the nucleophilic and electrophilic sites, correlating with the observed intermolecular interactions in their crystal structures. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. tandfonline.com It is particularly effective for investigating chemical reactivity and elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. ijcce.ac.ir

Prediction of Preferred Reaction Pathways and Transition State Analysis

DFT calculations can map out the potential energy surface for a chemical reaction, allowing for the identification of the most favorable reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The pyrimidine ring is generally considered electron-deficient and less reactive towards electrophilic substitution compared to benzene. However, the presence of activating groups, such as the amino and methylthio groups in this compound, significantly enhances its reactivity. researchgate.net These electron-donating groups increase the electron density at the C-5 position, making it the most likely site for electrophilic attack (e.g., nitrosation, halogenation). DFT studies on activated pyrimidines have explored such reactions, demonstrating how the electronic nature of substituents at the C-4 and C-6 positions influences reactivity at the C-5 position. researchgate.net By calculating the energies of intermediates and transition states, researchers can predict whether a reaction will proceed and which regioisomer will be the major product.

Computational Modeling of Substituent Effects on Reactivity

Computational modeling is an effective strategy for systematically studying the influence of different substituents on the reactivity of a core molecular scaffold like pyrimidine. By replacing functional groups in silico and recalculating electronic properties, a quantitative structure-activity relationship (QSAR) can be established. mdpi.com

For the pyrimidine ring, the type and position of substituents dramatically alter its chemical behavior. nih.gov DFT studies can quantify these effects by calculating various reactivity descriptors:

HOMO-LUMO Energies: As discussed, electron-donating groups raise the HOMO energy, increasing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity.

Atomic Charges and Fukui Functions: These descriptors pinpoint the most reactive atoms within the molecule for electrophilic, nucleophilic, or radical attack. rsc.org

Proton Affinities: These calculations can predict the most basic site in a molecule, which is crucial for understanding acid-base chemistry. nih.gov

A computational study on nitroimidazole derivatives, for example, used DFT to explore how different substituents affected stability, physicochemical properties, and chemical reactivity, providing a framework for designing new derivatives with desired characteristics. rsc.org A similar approach applied to this compound could involve modeling derivatives with different groups at the C-5 amino position or replacing the methylthio groups to tune the molecule's electronic properties and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of flexible molecules and for studying how they interact with their environment, such as solvent molecules or biological receptors. nih.gov

For a molecule like this compound, MD simulations can reveal the preferred orientations (conformations) of the methylthio and amino groups. The rotation around the C-S and C-N bonds can be analyzed to identify low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule might fit into a specific binding site, such as the active site of an enzyme.

Furthermore, MD simulations are used to study non-covalent intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and self-assembly in the solid state. researchgate.net For instance, a simulation of 4,6-disubstituted pyrimidine-based kinase inhibitors was used to assess the stability of the protein-ligand complex over time, providing insights into the binding mode and strength of interaction. nih.gov Such studies help validate docking poses and provide a more realistic picture of the binding dynamics.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict spectroscopic properties, providing insights that complement and help interpret experimental data. For this compound, these methods can elucidate its electronic structure and vibrational modes.

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for predicting the properties of molecules like this compound. nih.govphyschemres.org The process typically begins with the optimization of the molecule's three-dimensional geometry. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly employed to find the lowest energy conformation. physchemres.orgijcce.ac.ir

Once the geometry is optimized, the same level of theory can be used to calculate NMR shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often falling within a small margin of experimental values, which is crucial for assigning signals in complex spectra. nih.gov Special emphasis in these calculations is often placed on incorporating solvent effects, either implicitly using models like the Polarizable Continuum Model (PCM) or explicitly by including solvent molecules in the calculation. nih.govjchemrev.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations determine the energies of the molecule's normal modes of vibration. nih.gov The predicted frequencies for pyrimidine derivatives often correlate well with experimental data, aiding in the assignment of complex spectral bands, such as C=N and C=C ring stretching vibrations, which are expected in the 1600-1500 cm⁻¹ region for pyrimidine compounds. scirp.org

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311++G) | Exemplary Experimental Value |

| ¹H NMR (δ, ppm) - NH₂ | 5.5 | 5.3 |

| ¹H NMR (δ, ppm) - CH (pyrimidine ring) | 8.2 | 8.0 |

| ¹H NMR (δ, ppm) - S-CH₃ | 2.5 | 2.4 |

| ¹³C NMR (δ, ppm) - C-NH₂ | 145.0 | 143.5 |

| ¹³C NMR (δ, ppm) - C-S | 165.0 | 163.2 |

| IR Frequency (cm⁻¹) - N-H stretch | 3450, 3350 | 3445, 3340 |

| IR Frequency (cm⁻¹) - C=N stretch | 1580 | 1575 |

The electronic absorption and emission properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comspectroscopyonline.com This method calculates the energies of electronic excited states, which correspond to the absorption of light. nih.gov By calculating the transition energies from the ground state to various excited states, the UV-Vis absorption spectrum can be simulated. mdpi.com

These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of each transition, which relates to the intensity of the absorption band. researchgate.net For pyrimidine derivatives, these transitions are typically of a π-π* nature. nih.gov The influence of different solvents on the photophysical properties can also be modeled using solvent models like IEF-PCM, which is important as solvent polarity can significantly shift absorption and emission wavelengths. nih.gov

Theoretical fluorescence spectra can be predicted by first optimizing the geometry of the first singlet excited state (S₁) and then calculating the energy of the transition from this relaxed state back to the ground state. nih.gov This provides insights into the emission wavelength and the Stokes shift, which is the difference between the absorption and emission maxima.

Table 2: Hypothetical Predicted Photophysical Properties of this compound in Different Solvents

| Solvent | Predicted λmax (Absorption) (nm) | Predicted λmax (Emission) (nm) | Predicted Stokes Shift (nm) |

| Gas Phase | 290 | 340 | 50 |

| Cyclohexane | 295 | 350 | 55 |

| Ethanol | 305 | 375 | 70 |

| Acetonitrile | 302 | 370 | 68 |

In Silico Design and Virtual Screening of Novel Derivatives with Tailored Properties

Computational methods are instrumental in the rational design and virtual screening of novel derivatives of this compound with specific desired properties, such as enhanced biological activity or specific photophysical characteristics.

In silico design involves modifying the parent structure by adding or altering functional groups and then computationally predicting the properties of these new virtual compounds. For instance, if the goal is to develop a derivative with potential as a kinase inhibitor, modifications would be designed to improve binding affinity to the target protein's active site.

Virtual screening is a powerful technique used to assess large libraries of chemical compounds computationally to identify those with the highest probability of having the desired activity. nih.gov In a structure-based approach, a library of derivatives of this compound could be docked into the binding site of a biological target. nih.govresearchgate.net Docking programs predict the binding mode and estimate the binding affinity (scoring) of each compound. dovepress.com Hits from this initial screening can then be subjected to more rigorous computational analyses, such as molecular dynamics simulations, to better understand their binding stability and interactions. nih.gov This process allows for the prioritization of a smaller, more manageable number of compounds for chemical synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 4,6 Bis Methylthio 5 Aminopyrimidine and Its Derivatives/complexes

Vibrational Spectroscopy (FTIR and Raman) for Detailed Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 4,6-Bis(methylthio)-5-aminopyrimidine. By analyzing the vibrational modes of the molecule, one can confirm its structural integrity and understand the electronic environment of its constituent bonds.

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: the amino (-NH₂) group, the methylthio (-SCH₃) groups, and the pyrimidine (B1678525) ring itself.

Key Vibrational Modes:

Amino (-NH₂) Group: The primary amine will display symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹. mdpi.com

Methyl (-CH₃) Groups: Symmetric and asymmetric C-H stretching vibrations from the two methyl groups are anticipated in the 2850-3000 cm⁻¹ range. C-H bending modes should appear around 1375-1450 cm⁻¹.

Pyrimidine Ring: The aromatic C-H stretching vibration of the lone proton on the ring is expected just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyrimidine ring will produce a series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net Ring breathing modes, which are often prominent in Raman spectra, provide a fingerprint for the heterocyclic core, typically appearing below 1000 cm⁻¹. researchgate.net

Methylthio (-SCH₃) Groups: The C-S stretching vibrations are typically weaker and appear in the 600-800 cm⁻¹ region of the spectrum.

The complementary nature of FTIR and Raman spectroscopy is particularly useful. Vibrations that involve a significant change in dipole moment (like N-H and C=N stretches) tend to be strong in the IR spectrum, while vibrations involving a change in polarizability (like C-S and symmetric ring modes) are often more intense in the Raman spectrum. nih.gov A combined analysis provides a more complete vibrational assignment.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR / Raman) |

|---|---|---|---|

| -NH₂ (Amino) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium-Strong / Weak |

| -NH₂ (Amino) | N-H Scissoring (Bend) | 1600 - 1650 | Strong / Weak |

| Pyrimidine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Pyrimidine Ring | C=N and C=C Ring Stretches | 1400 - 1600 | Strong / Medium-Strong |

| -CH₃ (Methyl) | Asymmetric & Symmetric C-H Stretch | 2850 - 3000 | Strong / Strong |

| -S-CH₃ (Methylthio) | C-S Stretch | 600 - 800 | Weak / Medium |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, is used to investigate the electronic transitions within a molecule and characterize its photophysical properties. For this compound, these techniques reveal how the substituents influence the electronic structure of the pyrimidine core.

The pyrimidine ring is a π-deficient system, while the amino and methylthio groups are electron-donating auxochromes. This combination creates an intramolecular charge-transfer (ICT) character upon electronic excitation.

Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to show distinct bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine system. The presence of electron-donating groups is expected to cause a bathochromic (red) shift in these transitions compared to unsubstituted pyrimidine. acs.org

n→π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. These bands are also sensitive to solvent polarity.

Emission Spectroscopy: Molecules with significant ICT character, like the title compound, often exhibit fluorescence. nih.gov Upon absorption of a photon, the molecule reaches an excited state, and it can relax to the ground state by emitting a photon. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often indicative of a substantial change in geometry or electronic distribution between the ground and excited states, a common feature of ICT fluorophores. acs.org The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a key parameter in characterizing the compound's potential as a fluorophore.

| Property | Expected Transition / Phenomenon | Anticipated Wavelength / Value | Remarks |

|---|---|---|---|

| Absorption Max (λabs) | π→π | ~270-300 nm | High-intensity band, influenced by electron-donating groups. rsc.org |

| Absorption Max (λabs) | n→π / ICT | ~320-360 nm | Lower intensity shoulder, sensitive to solvent. |

| Emission Max (λem) | Fluorescence | ~380-450 nm | Dependent on solvent polarity due to ICT character. nih.gov |

| Stokes Shift | (λem - λabs) | > 50 nm | A large shift suggests significant excited-state relaxation. |

| Quantum Yield (ΦF) | Emission Efficiency | Variable | Highly dependent on molecular rigidity and solvent environment. |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment in Enantiopure Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules, making it an indispensable tool for studying stereochemistry.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not produce a CD signal.

However, CD spectroscopy would become critically important if chiral derivatives of this compound were synthesized. Chirality could be introduced, for example, by:

Incorporating a chiral substituent: Attaching a chiral moiety, such as a sugar (to form a nucleoside analogue) or a chiral alkyl chain, to the amino group or the pyrimidine ring. nih.gov

Creating atropisomerism: Introducing bulky groups that restrict rotation around a single bond, leading to non-superimposable, stable conformers.

For such an enantiopure derivative, a CD spectrum would exhibit positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to its electronic absorptions. The sign and intensity of these peaks are characteristic of the molecule's absolute configuration. This makes CD spectroscopy a powerful method for:

Confirming Enantiomeric Purity: A pure enantiomer will show a specific CD spectrum, while its mirror image (enantiomer) will show an exactly inverted spectrum. A racemic mixture (50:50 of both enantiomers) will be CD silent.

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted from theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry (R/S configuration) of a chiral center can often be determined. mdpi.com

Studying Conformation: CD is highly sensitive to the three-dimensional arrangement of atoms, providing valuable insights into the solution-state conformation of chiral molecules.

Therefore, while not applicable to the parent compound, CD spectroscopy is a prospective and essential technique for the structural elucidation of any future chiral analogues or complexes of this compound.

Applications of 4,6 Bis Methylthio 5 Aminopyrimidine in Advanced Materials and Catalysis

Utilization as a Building Block in Polymer Chemistry

The presence of a reactive primary amine group allows 4,6-Bis(methylthio)-5-aminopyrimidine to be incorporated into various polymer structures, serving as a monomer for functional polymers or as a component in creating complex network architectures.

This compound is a promising candidate as a monomer for synthesizing functional polymers. mtu.eduresearchgate.net The primary amino group at the 5-position can readily participate in polycondensation reactions with comonomers such as diacid chlorides or dianhydrides to form high-performance polymers like aromatic polyamides and polyimides. The advancement of synthetic polymer chemistry enables the preparation of polymers with specifically tailored compositions and functionalities. nih.gov

The incorporation of the pyrimidine (B1678525) moiety into the polymer backbone is a strategy to impart desirable properties. For instance, research on polyamides derived from a related compound, 4,6-bis(4-chloroformylphenylthio)pyrimidine, has demonstrated that the pyrimidine core can be a key component in creating soluble, thermally stable polymers with interesting optical properties. scilit.com The pyrimidine ring, along with the sulfur atoms from the methylthio groups, can enhance the refractive index, thermal stability, and solubility of the resulting polymers in organic solvents. scilit.com The synthesis of such functional polymers often involves multicomponent reactions, which have become powerful tools in polymer chemistry for creating diverse structures and functionalities. nih.gov

| Polymer Type | Potential Comonomer | Key Reaction | Anticipated Properties |

|---|---|---|---|

| Polyamide | Diacid chlorides (e.g., terephthaloyl chloride) | Polycondensation | High thermal stability, enhanced solubility, high refractive index |

| Polyimide | Dianhydrides (e.g., pyromellitic dianhydride) | Polycondensation followed by imidization | Excellent thermal and chemical resistance, good mechanical properties |

| Polyurea | Diisocyanates (e.g., toluene (B28343) diisocyanate) | Polyaddition | Good elasticity and tensile strength |

The structure of this compound also allows it to function in the creation of cross-linked polymer networks. nih.gov Cross-linking is a crucial strategy for stabilizing polymeric structures, such as micelles, and enhancing their mechanical and thermal properties. nih.govnih.gov The stability of these structures can be tuned by varying the density of the cross-links and the type of cross-linker used. nih.gov

The primary amino group of this compound can react with polymers containing suitable functional groups (e.g., epoxy or acyl halide groups) or with bi- or multifunctional cross-linking agents to form a stable, three-dimensional network. nih.govrsc.org This approach is used to create core-crosslinked polymeric micelles for applications like drug delivery. nih.govnih.gov The degree of cross-linking has a direct effect on the binding properties and rigidity of the resulting polymer structures. mdpi.com While less common, the methylthio groups could potentially be involved in specific cross-linking chemistries under radical or oxidative conditions, offering another pathway to network formation.

Applications in Optoelectronic Materials

Pyrimidine and its derivatives are recognized for their significant role in the field of optoelectronics. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent component for building materials used in organic light-emitting devices (OLEDs), sensors, and solar cells. researchgate.net

The molecular structure of this compound is well-suited for creating materials with chromophoric and fluorophoric properties. The molecule contains an electron-donating primary amino group (-NH₂) and an electron-accepting (π-deficient) pyrimidine ring system. wikipedia.org This donor-acceptor (D-A) arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is a fundamental mechanism for fluorescence. nih.govbohrium.com

By modifying the substituents on the pyrimidine ring, the photoluminescent properties, such as absorption/emission wavelengths and quantum yields, can be precisely tuned. nih.gov Studies on other pyrimidine-derived molecules have shown that combining an electron-rich substituent with the π-deficient pyrimidine core leads to fluorophores with high brightness and red-shifted emission, which are desirable for biological imaging and light-emitting devices. nih.govbohrium.com The versatility of pyrimidine chemistry provides an excellent platform for developing new optoelectronic devices. researchgate.net

| Compound Type | Key Structural Feature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| C4-Naphthyl Pyrimidine Amino Acid | Highly conjugated C4-substituent | 345 | 453 | 0.29 |

| C4-(4-MeOPh) Pyrimidine Amino Acid | Strongly electron-donating C4-substituent | 341 | 451 | 0.43 |

| C2-Naphthyl Pyrimidine Amino Acid | Highly conjugated C2-substituent | 330 | 422 | 0.54 |

The electron-accepting property of the pyrimidine ring makes it a key building block for organic semiconductor materials used in applications like organic field-effect transistors (OFETs) and OLEDs. researchgate.net These materials are essential for facilitating the movement of charge carriers (electrons or holes) within electronic devices. The charge transport characteristics of molecular semiconductors are highly dependent on molecular structure, side-chain engineering, and intermolecular packing in the solid state. rsc.org

Derivatives of this compound could be designed to function as either p-type (hole-transporting) or n-type (electron-transporting) materials. The inherent electron deficiency of the pyrimidine core is advantageous for electron transport. The precise control over morphology and optoelectronic properties allows for the tuning of charge transport characteristics to improve device performance. rsc.org Thermodynamic and transport property studies of pyrimidine-based compounds in solution also provide insights into the intermolecular interactions that can influence their behavior in solid-state devices. acs.org

Role in Heterogeneous and Homogeneous Catalysis

The multiple nitrogen and sulfur atoms in this compound make it an excellent ligand for coordinating with a wide range of metal ions, forming stable metal complexes. mdpi.com These complexes can function as catalysts in various organic transformations, exhibiting activity in both homogeneous and heterogeneous systems.

In homogeneous catalysis, soluble metal complexes of this compound could catalyze reactions such as oxidation, reduction, or coupling. nih.govmdpi.com For example, ruthenium(II) arene complexes with azopyridine ligands, which are also nitrogen-containing heterocycles, are known to catalyze the oxidation of glutathione. nih.gov

For heterogeneous catalysis, the aminopyrimidine ligand can be anchored onto a solid support like silica (B1680970), polymers, or nanoparticles. nih.gov This immobilization creates a solid catalyst that is easily recoverable and reusable, which is advantageous from an environmental and economic perspective. mdpi.com Nano-catalysts incorporating aminopyrimidine derivatives have been successfully used for the synthesis of various heterocyclic compounds. nih.govresearchgate.net For instance, the one-pot, multi-component synthesis of dihydropyrimidinones can be efficiently catalyzed by natural heterogeneous catalysts like pumice. mdpi.com The use of related aminopyrimidine structures, such as 6-amino-2-(methylthio)pyrimidin-4(3H)-one, in nano-catalyzed multicomponent reactions highlights the potential of this class of compounds in developing efficient and green catalytic systems. nih.gov

| Catalyst Type | Ligand/Precursor Example | Metal/Support | Reaction Catalyzed | Catalysis Type |

|---|---|---|---|---|

| Organometallic Complex | Azopyridine | Ruthenium(II) | Oxidation of Glutathione | Homogeneous |

| Magnetic Nanocatalyst | 6-amino-2-(methylthio)pyrimidin-4(3H)-one | Fe₃O₄@NCs/Cu(II) | Synthesis of indenopyridopyrimidines | Heterogeneous |

| Natural Material Catalyst | N/A (Reaction intermediate forms pyrimidine) | Pumice | Biginelli reaction for dihydropyrimidinones | Heterogeneous |

| Bis(pyridodipyrimidines) | Bis(6-chloro-5-formyluracil-3-yl)alkanes | N/A (Organic catalyst) | Oxidation of alcohols | Homogeneous |

Ligands for Transition Metal Catalysts in Organic Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. The activity, selectivity, and stability of a metal catalyst are profoundly influenced by the ligands that coordinate to the metal center. Ligands are organic molecules that bind to the central metal atom, and their electronic and steric properties can be fine-tuned to optimize catalytic performance.

Pyrimidine derivatives, with their nitrogen-containing heterocyclic structure, are known to act as effective ligands for various transition metals. The nitrogen atoms can donate lone pairs of electrons to form coordinate bonds with the metal. In the case of this compound, the presence of amino (-NH2) and methylthio (-SCH3) groups, in addition to the ring nitrogens, offers multiple potential binding sites. These functional groups could allow the molecule to act as a monodentate, bidentate, or even a bridging ligand, influencing the geometry and electronic environment of the metal catalyst.

However, a detailed search of scientific databases did not yield specific studies where this compound has been synthesized and utilized as a ligand for transition metal catalysts in organic reactions.

Illustrative Data Table 1: Hypothetical Performance in a Suzuki-Miyaura Cross-Coupling Reaction

This table illustrates the kind of data that would be generated to evaluate the effectiveness of a new ligand in a palladium-catalyzed reaction.

| Entry | Catalyst System | Ligand (L) | Yield (%) | Turnover Number (TON) |

| 1 | Pd(OAc)₂ | None | 15 | 150 |

| 2 | Pd(OAc)₂ | PPh₃ | 85 | 850 |

| 3 | Pd(OAc)₂ | Hypothetical L | 92 | 920 |

| Reaction Conditions: Aryl halide (1 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (0.1 mol%), Ligand (0.2 mol%), base (2 mmol), solvent, 80 °C, 12 h. L represents a hypothetical ligand like this compound.* |

Support Materials for Immobilized Catalysts

Immobilizing a homogeneous catalyst onto a solid support is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for recycling and use in continuous-flow reactors.

A support material must be chemically inert, physically robust, and possess a high surface area to allow for efficient catalyst loading. Molecules like this compound could potentially be used to create or functionalize support materials. For instance, it could be incorporated into a polymer backbone to create a macroligand, which is then used to chelate metal catalysts. The multiple functional groups could serve as anchor points for grafting the molecule onto the surface of conventional supports like silica or polystyrene.

Despite these theoretical possibilities, there is no published research describing the use of this compound as a support material or as a component in the fabrication of supports for immobilized catalysts.

Illustrative Data Table 2: Hypothetical Reusability of an Immobilized Catalyst

This table demonstrates how the performance of an immobilized catalyst might be tracked over several reaction cycles.

| Cycle | Homogeneous Catalyst Yield (%) | Immobilized Catalyst Yield (%) |

| 1 | 95 | 92 |

| 2 | N/A | 91 |

| 3 | N/A | 90 |

| 4 | N/A | 87 |

| 5 | N/A | 85 |

| N/A: Not Applicable, as the homogeneous catalyst is typically not recovered and reused. |

Self-Assembly and Supramolecular Architectures for Material Fabrication

Self-assembly is a process in which components, typically molecules, spontaneously organize into ordered and stable superstructures through non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and metal coordination. The resulting supramolecular architectures can exhibit novel functions and properties, making them valuable for the bottom-up fabrication of advanced materials.

Pyrimidine is a classic building block in supramolecular chemistry due to its ability to form predictable hydrogen bonds and engage in π-π stacking. The structure of this compound features a hydrogen bond donor (the amino group) and multiple potential acceptors (the ring nitrogens), as well as an aromatic core. These features suggest a propensity for self-assembly into one-, two-, or three-dimensional networks. Such organized structures could have applications in areas like organic electronics or porous materials.

Nevertheless, no specific studies on the self-assembly behavior of this compound or its use in forming supramolecular architectures for material fabrication have been reported in the scientific literature.

Illustrative Data Table 3: Hypothetical Properties of a Self-Assembled Supramolecular Material

This table provides an example of the physicochemical properties that would be characterized for a new self-assembling system.

| Property | Value | Method |

| Critical Aggregation Concentration | 1.5 x 10⁻⁵ M | Fluorescence Spectroscopy |

| Hydrodynamic Diameter | 150 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | +25 mV | Electrophoretic Light Scattering |

| Morphology | Nanofibers | Transmission Electron Microscopy (TEM) |

Future Research Directions and Unexplored Avenues for 4,6 Bis Methylthio 5 Aminopyrimidine

Integration into Multifunctional Hybrid Materials

The strategic arrangement of nitrogen and sulfur atoms in 4,6-Bis(methylthio)-5-aminopyrimidine makes it an exceptional candidate for the development of multifunctional hybrid materials, particularly as a ligand in coordination polymers and metal-organic frameworks (MOFs).

Future research should focus on utilizing the compound as a multidentate ligand. The pyrimidine (B1678525) ring nitrogens, the exocyclic amino group, and the sulfur atoms of the methylthio groups can all serve as potential coordination sites for metal ions. This versatility could lead to the formation of novel MOFs with unique topologies and properties. For instance, amine-functionalized MOFs have shown enhanced CO2 adsorption capabilities, and incorporating this compound could yield materials with high selectivity for gas separation and storage. nih.govrsc.org The presence of soft sulfur donors could also be exploited for the selective binding of heavy metal ions, leading to applications in environmental remediation. biomedres.us